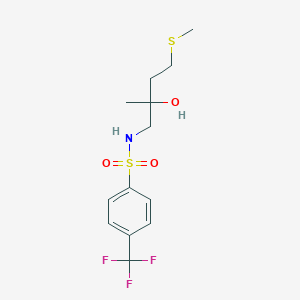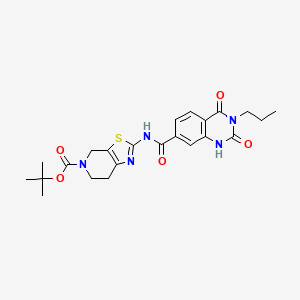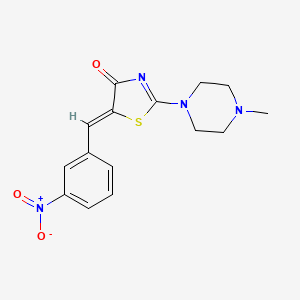
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone" is a chemical entity that appears to be related to a family of compounds with a core structure of substituted ethanones. These compounds have been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields such as photoprotection, crystallography, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the protection of carboxylic acids using photoremovable protecting groups. For instance, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE) has been used to protect various carboxylic acids, which can then be released upon photolysis with isolated yields ranging from 70-85% . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and properties of compounds closely related to "this compound" have been studied using techniques such as X-ray diffraction and vibrational spectroscopy . Computational studies using density functional theory (DFT) have supported experimental results, providing insights into geometrical parameters and vibrational frequencies . The crystallographic studies of similar compounds have revealed details such as space group, conformation, and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored, particularly in the context of photorelease mechanisms. The photolysis of protected carboxylic acids leads to the release of the acid component, which is a reaction of interest in the study of photoremovable protecting groups . Additionally, the synthesis of heterocyclic compounds involving sulfanyl groups has been reported, which may suggest potential reactivity pathways for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analytical techniques. Single crystal XRD has been used to determine the crystal system and space group, while UV-visible studies have provided information on the transparency and optical properties of the materials . Thermal analysis, including TG and DTA, has been employed to assess the thermal stability of these compounds . Theoretical calculations have also contributed to understanding properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and nonlinear optical properties (NLO) .
Aplicaciones Científicas De Investigación
Synthesis and Acylation
The compound 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfanyl)-1-ethanone shares a structural similarity with hydroxycoumarins, which are significant in organic synthesis. Hydroxycoumarins, such as 4-hydroxycoumarin, are utilized in various chemical syntheses due to their reactivity and important physical, chemical, and biological properties. They are used as starting compounds for synthesizing more complex structures. Synthesis methods often involve simple phenols like 1-(2-hydroxyphenyl)ethanone, and acylation techniques, including C-acylation and O-acylation, are commonly employed to modify these compounds further. The acylated derivatives of hydroxycoumarins have shown interesting properties and potential applications in fields like photochemistry, where some derivatives demonstrate strong UV absorption and fluorescence characteristics (Yoda et al., 2019).
Environmental Impact and Ecological Risks
Benzophenone-3 (BP-3), a compound structurally related to phenolic compounds like this compound, has been widely studied for its environmental presence and ecological risks. BP-3, commonly used as an ultraviolet filter, has been detected in various environmental samples, raising concerns about its potential impact on ecosystems. Studies indicate that BP-3 can be lipophilic, photostable, and bioaccumulative, and its metabolites have shown endocrine-disrupting capacities. The presence of BP-3 in the environment, especially in water bodies, has warranted further investigation into its ecological risks and the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
Enzymatic Treatment of Organic Pollutants
Compounds like this compound can also play a role in the enzymatic treatment of organic pollutants. The use of enzymes, combined with redox mediators, has been explored for the degradation and transformation of recalcitrant organic compounds found in industrial wastewater. These enzymatic systems, utilizing enzymes like laccases and peroxidases, can significantly enhance the degradation efficiency of pollutants, offering a promising approach for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11-8-13(9-12(2)16(11)18)15(17)10-19-14-6-4-3-5-7-14/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJLPKYOMLJEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B3005792.png)

![ethyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B3005794.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B3005798.png)



![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)
![N-benzyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3005806.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)